Odor Threshold in Water: Bicyclic Dithiazine vs. Monocyclic Dithiazines and Other Sulfur Odorants
The target compound exhibits an odor detection threshold of 10⁻⁵ ppt (parts per trillion) in water, reported as the lowest odor threshold recorded to date for any odorant [1]. By comparison, monocyclic dithiazines such as thialdine (FEMA 4018) are characterized by taste recognition thresholds in the low ppm range (2–5 ppm) rather than ppt [2]. Other bicyclic unsymmetrical dihydrodithiazines covered by Patent US 4,647,662 show flavor recognition thresholds in the range of 0.5 × 10⁻³ to 5 × 10⁻³ ppm (0.5–5 ppb) in aqueous 0.5% NaCl solution [3]. This represents a difference of approximately 5–8 orders of magnitude in olfactory potency favoring the target compound relative to monocyclic dithiazine taste thresholds.
| Evidence Dimension | Odor/flavor detection threshold in aqueous medium |
|---|---|
| Target Compound Data | 10⁻⁵ ppt in water (odor detection threshold) |
| Comparator Or Baseline | Thialdine (FEMA 4018): taste recognition at 2–5 ppm; Patent US 4,647,662 unsymmetrical dihydrodithiazines: flavor recognition threshold 0.5 × 10⁻³ to 5 × 10⁻³ ppm (0.5–5 ppb) in 0.5% aq. NaCl |
| Quantified Difference | Target compound threshold is ~10⁸–10¹¹ times lower (more potent) than monocyclic dithiazine taste thresholds; ~50–500× lower than patent-class unsymmetrical bicyclic dithiazine flavor thresholds. |
| Conditions | Odor threshold determined by sensory panel in water (Kubota et al., 1991); taste threshold for thialdine in aqueous solution (Perfumer & Flavorist); flavor recognition threshold for patent compounds in 0.5% NaCl solution. |
Why This Matters
The extreme olfactory potency means the target compound can deliver roasted, meaty character at sub-ppb levels, enabling cost-effective use in flavor formulations where monocyclic alternatives would require 10⁸–10¹¹ times higher dosage, potentially introducing undesirable off-notes.
- [1] Kubota, K.; Nakamoto, A.; Moriguchi, M.; Kobayashi, A.; Ishii, H. Formation of pyrrolidino[1,2-e]-4H-2,4-dimethyl-1,3,5-dithiazine in the volatiles of boiled short-necked clam, clam, and corbicula. J. Agric. Food Chem. 1991, 39, 1127–1130. (Cited via scite.ai: 'lowest odor threshold recorded to date, 10⁻⁵ ppt in water.') View Source
- [2] Perfumer & Flavorist, Organoleptic Characteristics of Flavor Materials, July 2013, p. 48. Thialdine: taste at 2 ppm — radishlike, meaty and slightly earthy; taste at 5 ppm — radishlike, sulfurous, meaty, earthy and slightly swampy. View Source
- [3] Hopp, R.; Güntert, M.; Werkhoff, P. (Haarmann & Reimer GmbH). Unsymmetrical dihydrodithiazines, and their use as fragrances and flavorings. U.S. Patent 4,647,662, March 3, 1987. Flavor threshold of recognition: 0.5 × 10⁻³ to 5 × 10⁻³ ppm in 0.5% aq. NaCl. View Source
